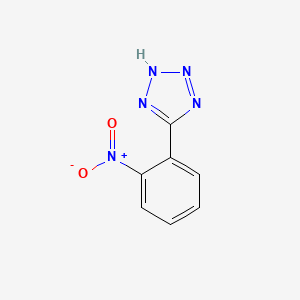

5-(2-nitrophenyl)-2H-tetrazole

Description

Overview of Tetrazole Chemistry and Nitrogen-Rich Heterocycles

Tetrazoles are a class of synthetic organic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. wikipedia.org This high nitrogen content is a defining feature of these molecules, contributing to their unique chemical properties and applications. mdpi.com The parent compound, tetrazole (CH₂N₄), is a white to pale yellow crystalline solid that is soluble in water and alcohol. wikipedia.orghilarispublisher.com

Key aspects of tetrazole chemistry include:

Aromaticity and Stability : The tetrazole ring is an aromatic system, which imparts considerable thermal and chemical stability across a wide pH range and against various oxidizing and reducing agents. mdpi.comthieme-connect.com

Tautomerism : 5-substituted tetrazoles can exist in two tautomeric forms, the 1H- and 2H-isomers. wikipedia.orgmdpi.com The equilibrium between these forms can be influenced by the solvent, the nature of the substituent at the 5-position, and intermolecular interactions. mdpi.com

Acidity : Tetrazoles are acidic, with pKa values comparable to carboxylic acids. mdpi.com This property allows them to act as non-classical bioisosteres of the carboxylic acid group, a feature widely exploited in medicinal chemistry to improve metabolic stability, lipophilicity, and bioavailability of drug candidates. wikipedia.orghilarispublisher.combohrium.com

Synthesis : A common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between organic nitriles and azides. bohrium.com

The unique properties of the tetrazole moiety have led to its incorporation into a wide array of functional molecules, including pharmaceuticals like the antihypertensive drugs Losartan and Candesartan, materials for photography, and high-energy materials. wikipedia.orgthieme-connect.comnumberanalytics.com Their ability to coordinate with metals also makes them valuable ligands in coordination chemistry. bohrium.com

Significance of Nitrophenyl Tetrazole Systems in Contemporary Chemical Science

The introduction of a nitrophenyl group to a tetrazole ring creates a nitrophenyl tetrazole system, a class of compounds with enhanced and specific properties that are of great interest in modern chemistry. The nitro group, being strongly electron-withdrawing, significantly influences the electronic characteristics of the molecule.

The significance of these systems is multifaceted:

Synthetic Building Blocks : Nitrophenyl tetrazoles are valuable intermediates in organic synthesis. The nitro group can be chemically modified, most commonly through reduction to an amino group, which then allows for the introduction of a wide variety of other functional groups, leading to the creation of complex molecules.

Medicinal Chemistry : Derivatives of nitrophenyl tetrazoles have been investigated for a range of biological activities. For instance, some have been studied as potential antihypertensive agents and for their ability to inhibit enzymes. The tetrazole ring often serves as a bioisostere for a carboxylic acid, while the nitrophenyl group can interact with biological targets and can be a site for further molecular elaboration. hilarispublisher.com

Materials Science : The electron-withdrawing nature of the nitrophenyl group can stabilize the nitrogen-rich tetrazole ring. This property is relevant in the field of energetic materials, where thermal stability is crucial. Furthermore, nitrophenyl tetrazoles serve as ligands for the construction of metal-organic frameworks (MOFs), leveraging their nitrogen atoms as coordination sites. The presence of the nitro group can also enhance the redox activity of these compounds, opening up applications in the development of electrochemical sensors. vulcanchem.com

Scope and Research Imperatives for 5-(2-Nitrophenyl)-2H-Tetrazole

This compound is a distinct isomer within the nitrophenyl tetrazole family, identified by the Chemical Abstracts Service (CAS) number 53257-40-2. lookchem.comchemicalbook.com Its specific structure, with the nitro group at the ortho-position of the phenyl ring, dictates its unique steric and electronic properties, distinguishing it from its meta- and para-substituted counterparts.

Physicochemical Properties Basic chemical and physical data for this compound are summarized below.

| Property | Value |

| CAS Number | 53257-40-2 |

| Molecular Formula | C₇H₅N₅O₂ |

| Molecular Weight | 191.15 g/mol |

| Melting Point | 159.5-161 °C |

| Predicted pKa | 3.56 ± 0.10 |

| Predicted Density | 1.534 ± 0.06 g/cm³ |

| Data sourced from multiple chemical databases. lookchem.comchemicalbook.com |

Synthesis and Reactivity Research indicates that this compound can be synthesized from precursors such as 2-nitrobenzonitrile (B147312) or 2-nitrobenzaldehyde. lookchem.comchemicalbook.com It serves as a valuable chemical intermediate, or building block, for producing more complex downstream products, such as substituted oxadiazoles (B1248032) and hydrazines. lookchem.com

Current and future research on this compound is driven by several key imperatives:

Exploration of Synthetic Utility : Further investigation into its reactivity is needed to expand its use as a precursor for novel heterocyclic systems. The interplay between the ortho-nitro group and the adjacent tetrazole ring may offer unique reaction pathways not available to other isomers.

Medicinal Chemistry Applications : Building on the general potential of nitrophenyl tetrazoles, research is warranted to synthesize and screen derivatives of this compound for various biological activities. Its specific stereoelectronic profile could lead to unique interactions with biological targets.

Materials Science Development : The properties of this compound suggest potential applications in materials science. Detailed studies on its thermal stability and decomposition products are essential to evaluate its suitability as an energetic material or gas generant. Its potential as a ligand for creating novel coordination polymers and MOFs with specific catalytic or sorption properties also remains a promising area of research.

Structural and Spectroscopic Characterization : While data exists for related compounds, detailed single-crystal X-ray diffraction studies on this compound itself are crucial to definitively understand its solid-state structure, including bond lengths, angles, and intermolecular interactions. researchgate.netscirp.org This fundamental information underpins any rational design for its application in materials science and medicinal chemistry.

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENCYJMPEDACFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349909 | |

| Record name | 5-(2-nitrophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53257-40-2 | |

| Record name | 5-(2-nitrophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 2 Nitrophenyl 2h Tetrazole and Analogous Aryl Substituted Tetrazoles

Strategic Approaches to Tetrazole Ring Formation

The construction of the tetrazole ring is primarily achieved through cycloaddition reactions, with several strategic variations developed to enhance efficiency, yield, and substrate scope. These methods generally involve the reaction of a component containing a cyano or isocyano group with an azide (B81097) source.

Cycloaddition Reactions of Nitrile Derivatives with Azide Sources

The [3+2] cycloaddition reaction between an organic nitrile and an azide is the most fundamental and widely employed method for synthesizing 5-substituted 1H-tetrazoles. nih.govthieme-connect.com This reaction involves the formal addition of an azide (the 3-atom component) to a nitrile (the 2-atom component). acs.org While effective, this reaction often requires high temperatures and the use of catalysts to overcome a significant activation barrier. nih.govacs.org Various catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, have been utilized to activate the nitrile group, thereby facilitating the cycloaddition under milder conditions. organic-chemistry.orgyoutube.com

Triethyl Orthoformate and Sodium Azide-Mediated Syntheses

A highly efficient one-pot method for synthesizing 1-substituted 1H-tetrazoles involves the reaction of primary amines, triethyl orthoformate, and sodium azide. organic-chemistry.orgresearchgate.net This approach is notable for its operational simplicity and the ready availability of starting materials. The reaction can be catalyzed by various reagents, including ytterbium (III) triflate (Yb(OTf)₃) and zinc sulfide (B99878) (ZnS) nanoparticles, often under microwave irradiation to accelerate the process. organic-chemistry.orgtandfonline.com The use of heterogeneous catalysts like ZnS nanoparticles offers advantages such as solvent-free conditions and catalyst recyclability. tandfonline.com This methodology has been successfully applied to a range of aryl amines, including those with both electron-donating and electron-withdrawing substituents, to produce the corresponding 1-aryl-1H-tetrazoles in good to excellent yields. acs.org

Table 1: Comparison of Catalytic Systems for Triethyl Orthoformate-Based Tetrazole Synthesis

| Catalyst System | Starting Materials | Conditions | Yield | Reference |

| Yb(OTf)₃ | Primary amines, Triethyl orthoformate, Sodium azide | Not specified | Good | organic-chemistry.org |

| ZnS Nanoparticles | Primary amines, Triethyl orthoformate, Sodium azide | Microwave, 600W, 60°C, Solvent-free | Excellent | tandfonline.com |

| ASBN Catalyst | 4-Chloroaniline, Triethyl orthoformate, Sodium azide | 120°C, 3h, Solvent-free | Good to Excellent | acs.org |

| Acetic Acid | Symmetric Dianilines, Trimethyl orthoformate, Sodium azide | Not specified | 30-91% | researchgate.net |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a convergent and efficient route to complex molecules like substituted tetrazoles. nih.goveurekaselect.com These reactions are characterized by high atom economy and operational simplicity, making them a cornerstone of green chemistry. eurekaselect.combenthamdirect.com The Ugi-azide four-component reaction (UT-4CR) is a prominent example, involving an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide source (typically trimethylsilyl (B98337) azide or hydrazoic acid). nih.govacs.org This reaction provides access to a wide diversity of α-aminomethyl-1,5-disubstituted tetrazoles. acs.org Another MCR pathway involves the reaction of an amine, a carboxylic acid derivative, and an azide source, often accelerated by microwave irradiation, to construct the 1,5-disubstituted tetrazole scaffold. rug.nl

Isocyanide-Based Cycloadditions

The cycloaddition of isocyanides with an azide source is a key method for preparing 1-substituted and 1,5-disubstituted tetrazoles. nih.gov This reaction is versatile and can be performed with various azide sources, including hydrazoic acid (HN₃) and trimethylsilyl azide (TMSN₃). researchgate.net The reaction between isocyanides and TMSN₃ can be catalyzed by different Lewis acids to yield 1-substituted tetrazoles. researchgate.net A notable green chemistry approach involves a visible-light-driven, catalyzed synthesis of 1H-tetrazoles directly from aldehydes and sodium azide. In this process, the sodium azide serves a dual role: it acts as the three-nitrogen donor for the tetrazole ring and also converts the aldehyde in situ into an isocyanide, which is the one-nitrogen source. rsc.org

Intramolecular Cycloaddition Routes for Azidonitriles

Intramolecular [3+2] cycloaddition reactions provide a powerful route for synthesizing fused tetrazole ring systems. nih.gov This strategy involves a molecule that contains both an azide and a nitrile functionality. Upon heating or catalysis, the azide moiety reacts intramolecularly with the nitrile group to form a bicyclic system where a tetrazole ring is fused to another heterocyclic or carbocyclic ring. nih.gov This method has been successfully employed with various azidonitriles, including those derived from heterocyclic, aliphatic, and aromatic systems, to produce a range of five- and six-membered fused tetrazoles in high yields. nih.gov

Amide-Based Tetrazole Syntheses

Direct conversion of amides into tetrazoles presents an alternative and highly valuable synthetic route, particularly for accessing 1,5-disubstituted tetrazoles which are effective cis-amide bond bioisosteres. nih.govosi.lv These methods typically involve the activation of the amide oxygen, followed by reaction with an azide source. organic-chemistry.org One approach uses chlorinating agents to convert the amide into an imidoyl chloride intermediate, which then reacts with an azide to form the tetrazole. rug.nl A more recent and safer method utilizes phosphorazidates, such as diphenyl phosphorazidate (DPPA), which act as both an activator for the amide and as the azide source. organic-chemistry.orgorganic-chemistry.org This process avoids the use of toxic or explosive reagents and is applicable to a wide range of amides, including sterically hindered and heteroaromatic substrates, providing the corresponding tetrazoles in good yields. organic-chemistry.orgresearchgate.net

Table 2: Reagents for Amide to Tetrazole Conversion

| Reagent System | Intermediate | Key Features | Reference |

| Chlorinating agent + Azide source | Imidoyl chloride | Traditional method | rug.nl |

| Diphenyl phosphorazidate (DPPA) | Imidate ester | Acts as both activator and azide source; avoids toxic reagents | organic-chemistry.orgorganic-chemistry.org |

| SiCl₄/NaN₃ | Not specified | Reagent combination for selective synthesis | osi.lv |

| PPh₃/DEAD/TMSN₃ | Not specified | Reagent combination for selective synthesis | osi.lv |

Diazotization and Sandmeyer Reactions for Functionalized Tetrazoles

Diazotization of primary aromatic amines provides a versatile route to diazonium salts, which are key intermediates in the synthesis of a wide array of functionalized aromatic compounds. organic-chemistry.orgmasterorganicchemistry.com This process involves the reaction of an aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.org These salts are highly reactive and can undergo various transformations, including the Sandmeyer reaction.

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, utilizes copper(I) salts to displace the diazonium group with a nucleophile, such as a halide or cyanide. masterorganicchemistry.comnih.govorganic-chemistry.org This reaction is a powerful tool for introducing a range of substituents onto an aromatic ring that might be difficult to achieve through direct substitution methods. organic-chemistry.org For the synthesis of functionalized tetrazoles, an appropriately substituted aniline (B41778) can be diazotized and subsequently reacted under Sandmeyer conditions to introduce a group that can then be converted to a tetrazole ring or a precursor thereof. While the classic Sandmeyer reaction introduces halides or cyanides, modifications and related reactions have expanded the scope to include other functionalities.

| Reaction | Reagents | Product | Key Features |

| Diazotization | Primary aromatic amine, NaNO₂, strong acid (e.g., HCl) | Arenediazonium salt | Forms a highly versatile intermediate. organic-chemistry.org |

| Sandmeyer Reaction | Arenediazonium salt, Cu(I) halide/cyanide | Aryl halide/cyanide | Copper(I) catalyzed displacement of the diazonium group. masterorganicchemistry.comnih.gov |

Targeted Introduction of the Nitrophenyl Moiety

The synthesis of 5-(2-nitrophenyl)-2H-tetrazole specifically requires the presence of a nitro group at the ortho position of the phenyl ring. This can be achieved either by nitrating a pre-existing phenyl-substituted precursor or by coupling a pre-nitrated aryl component.

Nitration Strategies for Phenyl Precursors

Direct nitration of a phenyl-substituted tetrazole or a phenyl precursor that will later be converted to a tetrazole is a common strategy. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and avoid unwanted side reactions. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent for many aromatic compounds. The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the formation of the desired ortho-nitro isomer and minimize the production of meta and para isomers. The electronic nature of the substituent already present on the phenyl ring will direct the position of the incoming nitro group.

Coupling Reactions for Aryl Substitution

An alternative approach involves the use of cross-coupling reactions to form the C-N or C-C bond between the tetrazole (or its precursor) and the nitrophenyl group. These methods offer high efficiency and functional group tolerance.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are effective for forming bonds between aryl halides and N-nucleophiles. nih.gov In the context of tetrazole synthesis, a pre-formed tetrazole ring can be coupled with a 2-halonitrobenzene derivative using a copper catalyst. niscpr.res.inarabjchem.orgrsc.org These reactions are often promoted by the use of a ligand to enhance the efficiency of the copper catalyst. nih.gov The reaction conditions are generally mild, making this a versatile method for synthesizing N-aryl tetrazoles. niscpr.res.in The use of green solvents like DMSO can further enhance the environmental friendliness of the process. niscpr.res.in

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds. A highly efficient system for the direct arylation of heteroarenes utilizes a combination of a palladium catalyst and a copper cocatalyst. organic-chemistry.orgnih.gov This dual catalytic system can facilitate the coupling of a tetrazole with an aryl halide, such as 1-halo-2-nitrobenzene. The copper cocatalyst is believed to play a crucial role in facilitating the deprotonation and transmetalation steps of the catalytic cycle. organic-chemistry.org This methodology allows for the direct formation of the aryl-tetrazole bond without the need for pre-functionalization of the tetrazole ring, representing a significant advancement in synthetic efficiency. organic-chemistry.orgnih.govablesci.com

| Coupling Reaction | Catalyst System | Reactants | Key Advantages |

| Copper-Catalyzed C-N Coupling | Copper(I) or Copper(II) salts, often with a ligand | Tetrazole, 2-halonitrobenzene | Good functional group tolerance, mild reaction conditions. nih.govniscpr.res.in |

| Palladium/Copper Cocatalytic C-H Arylation | Palladium complex and a Copper(I) cocatalyst | Tetrazole, 1-halo-2-nitrobenzene | High efficiency, low catalyst loadings, direct C-H functionalization. organic-chemistry.orgnih.gov |

Catalytic Systems in Tetrazole Synthesis

The synthesis of the tetrazole ring itself, typically through a [3+2] cycloaddition of a nitrile and an azide, is often facilitated by a catalyst. nih.gov Various catalytic systems have been developed to improve the efficiency, safety, and environmental impact of tetrazole synthesis. bohrium.com

Heterogeneous catalysts, particularly those based on nanocatalysts, have gained significant attention. bohrium.com For instance, zinc oxide (ZnO) nanoparticles have been shown to be effective heterogeneous acid catalysts for the synthesis of 5-substituted-1H-tetrazoles, offering high yields and excellent recyclability. amerigoscientific.com The Lewis acidic sites on the surface of ZnO are believed to activate the nitrile component towards cycloaddition. amerigoscientific.com

Magnetic nanoparticles have also been employed as catalyst supports, allowing for easy separation and reuse of the catalyst. amerigoscientific.com For example, copper complexes immobilized on magnetic nanoparticles have demonstrated high catalytic activity in the formation of various tetrazoles. amerigoscientific.com

Furthermore, metal-organic frameworks (MOFs) and carbon-based nanomaterials like graphene oxide and carbon nanotubes have been utilized as supports for catalytic species, providing high surface areas and stability. amerigoscientific.com These advanced catalytic systems contribute to the development of greener and more efficient synthetic routes to aryl-substituted tetrazoles.

| Catalyst Type | Examples | Advantages |

| Nanocatalysts | ZnO nanoparticles, Magnetic nanoparticles (e.g., Fe₃O₄@chitin) | High efficiency, recyclability, ease of preparation. amerigoscientific.com |

| Supported Catalysts | Palladium-arginine@boehmite, Copper on carbon nanotubes | Enhanced stability, high surface area, green synthesis routes. amerigoscientific.com |

| Homogeneous Catalysts | Cobalt(II) complexes | Good catalytic activity under homogeneous conditions. acs.org |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce waste, minimize energy consumption, and use less hazardous materials.

Performing reactions without a solvent minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification. The synthesis of diverse tetrazoles has been achieved under solvent-free conditions at 100°C using a heterogeneous copper nano-catalyst prepared by coating Fe3O4 magnetic nanoparticles. tandfonline.com Similarly, magnetic Fe3O4/In nanoparticles have been used for a multicomponent synthesis of 5-substituted-1H-tetrazoles under solvent-free conditions. researchgate.net However, in some specific protocols, the absence of a solvent resulted in no reaction, highlighting that the feasibility of solvent-free conditions is system-dependent. researchgate.net

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while enhancing product yields. thieme-connect.comnih.govlew.ro This technique has been successfully applied to the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com The transformation of inactive nitriles into tetrazoles can be efficiently achieved using microwave heating. organic-chemistry.org For example, CuO nanoparticles have been used to catalyze the microwave-assisted [3+2] cycloaddition between nitriles and sodium azide. researchgate.netnih.gov Palladium-catalyzed cyanations of aryl halides and the subsequent cycloaddition to form aryl tetrazoles have also been significantly accelerated by microwave flash heating. nih.govorganic-chemistry.org This rapid and uniform heating makes microwave-assisted synthesis a highly efficient and green alternative to conventional thermal methods. organic-chemistry.org

Reaction Mechanisms and Chemical Transformations of 5 2 Nitrophenyl 2h Tetrazole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring

The tetrazole ring is characterized by a high density of electronegative nitrogen atoms, which renders it significantly electron-deficient. This inherent electronic property makes the ring generally resistant to electrophilic aromatic substitution, as it deactivates the ring carbons towards attack by electrophiles. Such reactions typically require the presence of powerful electron-releasing substituents on the ring, which is not the case for 5-(2-nitrophenyl)-2H-tetrazole. bhu.ac.in

Conversely, the electron-poor nature of the tetrazole nucleus makes it susceptible to nucleophilic substitution, particularly at the C5 position, provided a suitable leaving group is present. While the nitrophenyl group itself is not a leaving group, analogous systems demonstrate this principle. For instance, 5-sulfonyl or 5-alkylsulfinyl tetrazoles readily undergo nucleophilic substitution at the C5 carbon. nih.govresearchgate.net In these reactions, strong nucleophiles such as amines can displace the sulfonyl or sulfinyl group to form 5-amino-tetrazole derivatives. nih.gov This highlights a key reactivity pathway for functionalized tetrazoles, where the C5 position is a primary site for nucleophilic attack.

Transformations of the Nitrophenyl Group

The nitrophenyl substituent offers a variety of reaction pathways, primarily involving the nitro group itself or the aromatic ring it activates.

A fundamental transformation of the 2-nitrophenyl group is the reduction of the nitro moiety to an amino group. This reaction proceeds via standard reduction methodologies effective for aromatic nitro compounds. Common reagents used for this purpose include:

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).

Catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C).

Sodium dithionite (B78146) (Na₂S₂O₄).

The application of these reducing agents to this compound would yield 5-(2-aminophenyl)-2H-tetrazole, along with its corresponding 1H-tautomer. This transformation is crucial for synthesizing derivatives where the amino group can be further functionalized, for example, through diazotization or acylation.

The strongly electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic substitution. However, it significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions relative to the nitro group. In the case of this compound, the positions activated for SNAr are the C1 (ipso) and C3 positions of the phenyl ring.

While ipso-substitution at C1 to displace the tetrazole ring is not a typical reaction, the C3 position is susceptible to attack by potent nucleophiles. This reactivity is analogous to that observed in other electron-poor aromatic and heteroaromatic systems. acs.orgjst.go.jpsemanticscholar.org Strong nucleophiles, such as alkoxides or amines, can potentially displace a hydrogen atom or a suitable leaving group at this position under appropriate reaction conditions.

Alkylation and Functionalization of the Tetrazole Nitrogen Atoms (N1 and N2)

The deprotonated tetrazole anion is an ambivalent nucleophile, with reaction sites at both the N1 and N2 positions. Consequently, the alkylation of 5-substituted 1H-tetrazoles is a primary method for synthesizing 1,5- and 2,5-disubstituted derivatives and typically results in a mixture of both regioisomers. researchgate.netorganic-chemistry.org The reaction of 5-(2-nitrophenyl)-1H-tetrazole (the tautomeric form of the title compound) with an alkylating agent (R-X) in the presence of a base leads to the formation of both 1-alkyl-5-(2-nitrophenyl)-1H-tetrazole and 2-alkyl-5-(2-nitrophenyl)-2H-tetrazole.

The reaction proceeds via the tetrazolate anion, which attacks the electrophilic alkylating agent. The distribution of the resulting N1 and N2 isomeric products is highly dependent on several factors, as detailed in the following section.

Regioselectivity in Tetrazole Derivatization

The ratio of N1 to N2 isomers formed during the alkylation of 5-substituted tetrazoles is a critical aspect of their synthesis and is influenced by a combination of electronic, steric, and mechanistic factors. researchgate.netrsc.org

Key factors influencing regioselectivity include:

Steric Hindrance : Bulky substituents at the C5 position of the tetrazole ring or on the alkylating agent tend to favor the formation of the N2 isomer, as the N2 position is sterically less hindered than the N1 position, which is adjacent to the C5 substituent. rsc.org

Reaction Mechanism : The nature of the nucleophilic substitution mechanism plays a significant role. Reactions proceeding through a first-order (SN1-like) mechanism, involving a more dissociated carbocation intermediate, may show different selectivity compared to those proceeding via a second-order (SN2) pathway. researchgate.netrsc.org

Solvent and Counter-ion : The polarity of the solvent and the nature of the cation associated with the tetrazolate anion can influence the location of the charge density on the anion, thereby affecting the site of alkylation.

Electronic Effects : The electronic properties of the C5 substituent can modulate the nucleophilicity of the N1 and N2 atoms, although steric effects are often more dominant in determining the product ratio.

| Factor | Influence on N1-Alkylation | Influence on N2-Alkylation | Rationale |

|---|---|---|---|

| Steric Bulk of Alkylating Agent | Decreases | Increases | The N2 position is sterically more accessible, especially with bulky electrophiles. rsc.org |

| Steric Bulk of C5-Substituent | Decreases | Increases | A large group at C5 hinders attack at the adjacent N1 position. rsc.org |

| Reaction Mechanism (SN1 vs SN2) | Variable | Variable | The regiochemical outcome can differ significantly depending on the mechanistic pathway. researchgate.net |

| Solvent Polarity | Variable | Variable | Solvent can affect the solvation of the tetrazolate anion and influence the availability of N1/N2 sites. |

Tautomeric Equilibrium and Interconversion Studies of 2H-Tetrazole

5-Substituted tetrazoles exist as a mixture of two principal tautomers: the 1H- and 2H-forms. This tautomeric equilibrium is a fundamental characteristic of the tetrazole ring system. nih.gov For 5-(2-nitrophenyl)tetrazole, this equilibrium is between the 1H- and 2H-isomers.

Computational and experimental studies on various 5-substituted tetrazoles have established several key principles:

In the gas phase, the 2H-tautomer is generally found to be the more stable form. nih.govnih.gov

In solution, the equilibrium often shifts, with the 1H-tautomer becoming the predominant species. nih.gov

Thermal Decomposition Pathways and Stability Studies of this compound

General studies on phenyl-substituted tetrazoles indicate that their thermal decomposition typically occurs in a temperature range of 190–240 °C. The primary decomposition pathway for these compounds involves the exothermic cleavage of the tetrazole ring, leading to the evolution of nitrogen gas (N₂) and the formation of an isonitrile.

The introduction of a nitro group onto the phenyl ring generally lowers the thermal stability and increases the energetic properties of the compound. For instance, various nitrophenyl-tetrazole derivatives have been reported to decompose at temperatures ranging from approximately 182 °C to 223 °C. The decomposition process for these energetic materials is often complex and can be influenced by the position of the nitro group on the aromatic ring.

For C-substituted tetrazoles, a potential initial step in the thermal decomposition pathway is a tautomeric equilibrium between the tetrazole and an azidoimine form. However, the dominant unimolecular decomposition channel for many tetrazole derivatives is the direct elimination of molecular nitrogen from the tetrazole ring.

In the case of this compound, it is hypothesized that the thermal decomposition would be initiated by the cleavage of the tetrazole ring. The presence of the nitro group in the ortho position could lead to intramolecular interactions during decomposition, potentially influencing the reaction pathway and the nature of the resulting products. The decomposition is expected to be a highly exothermic process, releasing a significant amount of energy.

To provide a more concrete understanding of the potential thermal behavior of this compound, the following tables present hypothetical yet plausible data based on the analysis of structurally similar compounds.

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | ~ 195 °C |

| Peak Decomposition Temperature (T_peak) | ~ 215 °C |

| Enthalpy of Decomposition (ΔH_d) | - |

Note: This data is illustrative and based on the thermal behavior of related nitrophenyl-tetrazole compounds. Actual experimental values may vary.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 190 - 250 | ~ 29% | Initial decomposition, likely loss of N₂ |

| 250 - 400 | - | Further fragmentation of the molecule |

Note: This data is illustrative and based on the thermal behavior of related nitrophenyl-tetrazole compounds. Actual experimental values may vary.

Detailed experimental studies, such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be necessary to definitively determine the precise thermal decomposition pathways, identify the resulting products, and quantify the thermal stability of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-(2-nitrophenyl)-2H-tetrazole. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment and connectivity.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the hydrogen and carbon frameworks of the molecule, respectively.

¹H NMR Analysis: The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. For the nitrophenyl ring, four distinct proton signals are expected due to the asymmetric substitution pattern. These aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between 7.7 and 8.1 ppm, a consequence of the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro and tetrazole substituents. The proton of the N-H group on the tetrazole ring is often broad and may not be clearly observed, but it is expected to resonate at a significantly different chemical shift.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum displays a total of seven carbon signals, corresponding to the seven unique carbon atoms in the molecule. One signal is attributed to the carbon atom of the tetrazole ring, while the remaining six signals correspond to the carbons of the 2-nitrophenyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom bearing the tetrazole group and the carbon bearing the nitro group are significantly shifted, as are the other carbons in the phenyl ring.

Experimental data recorded in deuterated dimethyl sulfoxide (DMSO-d₆) provides the following specific assignments:

| ¹H NMR Data (400 MHz, DMSO-d₆) | ||

|---|---|---|

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 8.08 | dd, J = 8.0, 0.8 Hz | Aromatic H |

| 7.95 | dd, J = 7.7, 1.1 Hz | Aromatic H |

| 7.87 | td, J = 7.6, 1.1 Hz | Aromatic H |

| 7.79 | td, J = 8.0, 1.4 Hz | Aromatic H |

| ¹³C NMR Data (100 MHz, DMSO-d₆) | |

|---|---|

| Chemical Shift (δ) [ppm] | Assignment |

| 154.87 | Tetrazole C |

| 148.79 | Aromatic C-NO₂ |

| 133.58 | Aromatic C-H |

| 131.80 | Aromatic C-H |

| 131.53 | Aromatic C-H |

| 124.84 | Aromatic C-H |

| 121.11 | Aromatic C-Tetrazole |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly valuable as it maps correlations between protons and their directly attached carbon atoms. researchgate.net In an HSQC spectrum of this compound, cross-peaks would appear connecting each proton signal in the ¹H NMR spectrum to the signal of the carbon atom it is bonded to in the ¹³C NMR spectrum. This technique would definitively link the aromatic proton resonances between 7.7-8.1 ppm to their corresponding carbon signals (124-134 ppm), confirming their assignments and providing a robust elucidation of the molecular structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. researchgate.netnih.gov For this compound, the key functional groups are the nitro group (NO₂), the aromatic C-H bonds, the tetrazole N-H bond, and the C=N and N=N bonds within the tetrazole ring.

The IR spectrum would show characteristic absorption bands. The nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically in the 1520-1560 cm⁻¹ region and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The N-H stretching vibration of the tetrazole ring is expected as a broad band in the region of 3100-3500 cm⁻¹. Vibrations associated with the tetrazole ring itself, involving C=N and N=N stretching, appear in the 1400-1650 cm⁻¹ fingerprint region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3500 (broad) | Tetrazole ring |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl ring |

| C=N / N=N Stretch | 1400 - 1650 | Tetrazole ring |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Nitro group |

| NO₂ Symmetric Stretch | 1345 - 1385 | Nitro group |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. The compound has a molecular formula of C₇H₅N₅O₂ and a calculated molecular weight of approximately 191.15 g/mol .

In electrospray ionization (ESI) mass spectrometry under positive ion mode, the molecule is expected to be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 192.15. A characteristic fragmentation pathway for 5-substituted 1H-tetrazoles is the neutral loss of a molecule of hydrazoic acid (HN₃, mass of 43 Da). This would result in a significant fragment ion in the MS/MS spectrum. Under negative ion mode, a different characteristic fragmentation is observed, involving the elimination of a nitrogen molecule (N₂, mass of 28 Da) from the deprotonated molecular ion [M-H]⁻.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid-state crystal lattice.

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not detailed, analysis of a closely related analogue, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, provides significant insight into the expected solid-state conformation. researchgate.netnih.gov

| Expected Crystallographic Parameters (based on analogue) | |

|---|---|

| Parameter | Expected Value / Feature |

| Crystal System | Monoclinic |

| Molecular Conformation | Non-planar |

| Phenyl-Tetrazole Dihedral Angle | ~45° |

| Key Intermolecular Forces | N-H···N Hydrogen Bonding |

| Crystal Packing Feature | Formation of molecular chains |

Analysis of Crystal Parameters and Molecular Conformations

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined through single-crystal X-ray diffraction. This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

In the case of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, a significant conformational feature is the dihedral angle between the phenyl and tetrazole rings. nih.govresearchgate.net This twisting is a common characteristic in such bicyclic systems, arising from the steric hindrance between the ortho-substituted phenyl ring and the tetrazole moiety. It is reasonable to infer that this compound would exhibit a similar non-planar conformation.

Table 1: Crystal Data and Structure Refinement for the related compound 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole nih.gov

| Parameter | Value |

| Empirical formula | C₈H₇N₅O₂ |

| Formula weight | 205.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.9057 (10) |

| b (Å) | 16.938 (3) |

| c (Å) | 11.463 (2) |

| β (°) | 98.65 (3) |

| Volume (ų) | 941.7 (3) |

| Z | 4 |

Note: This data is for a structurally similar compound and is presented for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

For nitrophenyl-tetrazole derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed. While a specific, validated HPLC method for this compound is not detailed in the available literature, general methods for related compounds, such as nitrophenols and other tetrazole derivatives, can be adapted. chromatographyonline.comnih.govresearchgate.netresearchgate.netphmethods.net

A typical RP-HPLC setup would involve:

Column: A C18 column is a common choice for the separation of moderately polar aromatic compounds. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol is generally effective. The gradient or isocratic elution profile would be optimized to achieve good separation of the main compound from any impurities.

Detection: UV detection is suitable for this compound due to the presence of the chromophoric nitro and phenyl groups. The detection wavelength would be set at the λmax of the compound to ensure maximum sensitivity.

The purity of this compound would be determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area of all components in the chromatogram. A purity level of ≥96.0% is often required for research-grade chemicals. thermofisher.com

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure substance. This method provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the compound, which is then compared to the theoretical values calculated from its molecular formula.

The molecular formula for this compound is C₇H₅N₅O₂. chemicalbook.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 44.0% |

| Hydrogen | H | 1.008 | 5 | 5.04 | 2.6% |

| Nitrogen | N | 14.01 | 5 | 70.05 | 36.7% |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.7% |

| Total | 191.16 | 100.0% |

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to confirm the empirical formula and the purity of the synthesized compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(2-nitrophenyl)-2H-tetrazole, such as its electronic structure and three-dimensional geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. DFT studies on tetrazole derivatives have been employed to understand their structure and reactivity. For instance, DFT calculations at the B3LYP/6-31G* level have been used to optimize the geometry of similar compounds like 2,3-di(p-methylphenyl)tetrazole-5-thione asianpubs.org. Such studies can reveal important information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation.

DFT methods have also been utilized to study the adsorption of tetrazole tautomers on surfaces, providing insights into intermolecular interactions nih.gov. The electronic properties, such as atomic charge distributions, can be calculated to identify reactive sites within the molecule. For example, in 2,3-di(p-methylphenyl)tetrazole-5-thione, the exocyclic sulfur atom was found to have the largest negative charge, indicating it as a likely site for protonation and coordination with metal ions asianpubs.org. Similar calculations for this compound would likely highlight the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group as key sites for intermolecular interactions.

The application of time-dependent DFT (TD-DFT) can be used to predict the electronic transition energies, which are related to the UV-Vis absorption spectra of the molecule researchgate.net.

| Parameter | Typical DFT Calculated Value for Tetrazole Derivatives | Significance |

| Bond Lengths | C-N: ~1.3-1.4 Å, N-N: ~1.2-1.4 Å | Determines molecular geometry and stability. |

| Bond Angles | ~105-115° within the tetrazole ring | Defines the planarity and strain of the ring. |

| Dihedral Angle | Variable between the phenyl and tetrazole rings | Influences the overall 3D conformation and potential for steric hindrance. |

| Atomic Charges | Negative charges on nitrogen and oxygen atoms | Predicts sites for electrophilic attack and hydrogen bonding. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy calculations of molecular conformations and energies. These methods are crucial for determining the most stable geometric arrangement of the atoms in a molecule, a process known as energy minimization.

For complex molecules, a combination of methods may be used. For instance, an initial geometry optimization can be performed at a lower level of theory, like the semi-empirical AM1 level, to explore the conformational space researchgate.net. Subsequently, more accurate ab initio methods can be used to refine the geometries and energies of the identified conformers. This approach helps in identifying the global minimum energy structure, which corresponds to the most stable conformation of the molecule. The conformational landscape of a molecule is critical for its biological activity and physical properties.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. TD-DFT calculations, for example, have been successfully used to reproduce the experimental UV absorption bands of phenyl-5C-tetrazole derivatives researchgate.net. These calculations can explain the origin of electronic transitions, such as π → π* transitions between orbitals located on the phenyl group and the tetrazole moiety researchgate.net.

Vibrational frequencies, corresponding to IR and Raman spectra, can also be calculated using DFT methods. A good agreement between calculated and experimental vibrational spectra serves as a confirmation of the computed molecular structure researchgate.net.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| UV-Vis Absorption Maxima (λmax) | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths. |

| Vibrational Frequencies (IR/Raman) | Density Functional Theory (DFT) | Frequencies and intensities of molecular vibrations. |

| NMR Chemical Shifts (1H, 13C) | Gauge-Including Atomic Orbital (GIAO) method with DFT | Chemical shifts of magnetically active nuclei. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility.

For example, the synthesis of 5-nitrotetrazole has been studied, and quantum-chemical methods have been used to calculate the electronic structure of the molecule and its anion, which helps in understanding its reactivity in various reactions researchgate.net. Computational studies can also predict the regioselectivity of reactions, such as the N2-substitution being the major product in the reactions of 5-nitrotetrazole with electrophilic reagents researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. By simulating the motion of atoms and molecules, MD can explore the different conformations that this compound can adopt in solution or in a biological environment.

These simulations are particularly useful for understanding how the molecule interacts with its surroundings, such as solvent molecules or a biological target. The force fields used in MD simulations, such as AMBER and CHARMM, are crucial for accurately describing the potential energy of the system nih.govwustl.edu. MD simulations can reveal transient interactions and conformational changes that are not accessible through static computational methods.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, such as a protein receptor. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, molecular docking studies can be performed to investigate its potential interactions with various biological targets. The process involves placing the ligand (the tetrazole derivative) into the binding site of the receptor and calculating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex derpharmachemica.comjscimedcentral.com.

Docking studies on other tetrazole derivatives have shown their potential as inhibitors of various enzymes, highlighting the importance of the tetrazole moiety in binding interactions derpharmachemica.comsemanticscholar.org. For this compound, docking studies could explore its potential as an inhibitor for targets where the nitro-phenyl group can form specific interactions.

| Docking Parameter | Description | Significance in Drug Design |

| Binding Affinity (e.g., kcal/mol) | The strength of the interaction between the ligand and the target. | A lower binding energy generally indicates a more potent inhibitor. |

| Binding Pose | The specific orientation and conformation of the ligand within the binding site. | Reveals how the ligand fits into the active site and which interactions are formed. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, van der Waals forces, etc. | Identifies the specific atomic interactions responsible for binding. |

Materials Genome Approach for Property Prediction and Screening

The Materials Genome Initiative is a strategic approach that utilizes computational tools, data management, and an integrated team effort to accelerate the discovery and development of new materials. In the context of "this compound," this approach involves the use of computational chemistry and theoretical investigations to predict its properties and screen its potential applications without the need for extensive experimental synthesis and characterization. This section explores the application of these principles to the target molecule.

High-throughput computational screening, a key component of the materials genome approach, allows for the rapid assessment of a large number of molecules. By employing quantum mechanical calculations, it is possible to predict a wide range of properties for "this compound" and its derivatives. These properties can include electronic structure, energetic properties, and potential decomposition pathways, which are crucial for assessing its viability for various applications.

Detailed Research Findings

While specific high-throughput screening studies dedicated exclusively to "this compound" are not extensively documented in the public domain, the principles of the Materials Genome approach can be illustrated by examining computational studies on structurally similar tetrazole compounds. These studies provide a framework for how the properties of "this compound" could be predicted and screened.

Furthermore, the prediction of energetic properties is a critical aspect of screening potential high-energy materials. For various 5-nitro-2H-tetrazole derivatives, heats of formation have been calculated using methods like CBS-4M. These values are then used to estimate performance parameters such as detonation pressure and velocity. This type of computational screening allows for the identification of promising candidates while minimizing the risks associated with synthesizing and handling potentially explosive compounds.

The following tables present representative data that could be generated for "this compound" through a Materials Genome-based computational screening approach, drawing parallels from studies on related nitrophenyl-tetrazole compounds.

Table 1: Predicted Geometric Parameters for Nitrophenyl-Tetrazole Derivatives

| Parameter | 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | Hypothetical this compound |

| Dihedral Angle (Benzene-Tetrazole) | 45.7 (2)° | Predicted Value |

| C-C Bond Length (Ring-Ring) | Predicted Value | Predicted Value |

| N-N Bond Lengths (Tetrazole Ring) | Predicted Value Range | Predicted Value Range |

Table 2: Calculated Energetic and Performance Properties of Tetrazole Derivatives

| Compound | Method | Heat of Formation (kJ/mol) | Detonation Pressure (GPa) | Detonation Velocity (m/s) |

| 5-Nitro-2H-tetrazole derivative | CBS-4M | Calculated Value | Estimated Value | Estimated Value |

| Hypothetical this compound | DFT/CBS | Predicted Value | Predicted Value | Predicted Value |

By systematically calculating these and other properties for a virtual library of derivatives of "this compound," researchers can efficiently screen for molecules with desired characteristics. This computational pre-screening significantly narrows down the number of candidate compounds for experimental validation, thereby accelerating the materials discovery lifecycle.

Research Applications in Advanced Materials Science

Coordination Chemistry: Ligand Design and Metal Complexation Studies

Tetrazole derivatives are widely recognized for their versatility as ligands in coordination chemistry. nih.gov The tetrazole ring possesses four nitrogen atoms, offering multiple potential coordination sites for metal ions. tuwien.at This allows for a wide variety of binding motifs, including monodentate, bidentate, and bridging interactions, which enables the construction of diverse coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netmdpi.com The specific coordination mode is influenced by factors such as the nature of the substituent on the tetrazole ring, the metal ion involved, and the reaction conditions. mdpi.comrsc.org

The deprotonated form of the tetrazole ring, the tetrazolate anion, can utilize up to four nitrogen atoms to bridge as many as four metal centers, leading to the formation of thermally and chemically stable frameworks. researchgate.net For 5-substituted tetrazoles, the electronic properties of the substituent play a crucial role in the ligand's coordination behavior. The presence of the 2-nitrophenyl group in 5-(2-nitrophenyl)-2H-tetrazole introduces steric and electronic factors that can influence the selection of metal ions and the resulting geometry of the complex. While extensive research exists on the coordination chemistry of various tetrazole derivatives, such as 5-(pyridyl)tetrazole and 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, specific studies detailing the metal complexation of this compound are not extensively covered in available literature. nih.govresearchgate.netrsc.org However, the general principles of tetrazole coordination suggest that this compound can act as a versatile building block for designing novel coordination compounds with potentially interesting magnetic, catalytic, or structural properties. scielo.brrsc.org

Energetic Materials Research Principles

The high nitrogen content (approximately 36.6%) and the presence of the nitro group make this compound and related compounds candidates for research in the field of energetic materials. chemicalbook.com The tetrazole ring itself is an attractive backbone for energetic compounds due to its high positive heat of formation, a consequence of the numerous N-N and C-N bonds which release significant energy upon decomposition. at.uabit.edu.cn

Design Strategies for High-Nitrogen Content Compounds

A primary goal in energetic materials research is to develop compounds with high energy density, good stability, and acceptable sensitivity. High nitrogen content is a key design strategy to achieve these goals. Compounds rich in nitrogen often decompose to form the highly stable dinitrogen (N₂) molecule, a process that is strongly exothermic and releases a large amount of energy. The tetrazole ring is an excellent moiety for this purpose, containing 80% nitrogen by mass in its unsubstituted form. mdpi.com The combination of a tetrazole ring with other energetic functionalities, such as nitro (-NO₂) groups, is a common approach to enhance energetic performance. bit.edu.cnresearchgate.net This strategy aims to create molecules with a favorable balance of fuel (carbon, hydrogen) and oxidizer (oxygen from nitro groups) within the same molecule, leading to more efficient energy release.

Factors Influencing Detonation Performance and Stability

Several key parameters determine the effectiveness of an energetic material, including its density (ρ), heat of formation (HOF), and oxygen balance (OB).

Oxygen Balance (OB) : This parameter indicates the degree to which a molecule can be oxidized to CO₂, H₂O, and N₂. A zero or positive oxygen balance is often desirable for maximizing energy release. The combination of high-nitrogen heterocycles with oxygen-containing groups like the nitro group is an effective method to improve the oxygen balance of tetrazole-based energetic compounds. mdpi.com

Heat of Formation (HOF) : A high positive heat of formation is a critical characteristic of high-energy-density materials. The tetrazole ring contributes significantly to a high HOF due to its high concentration of nitrogen-nitrogen bonds. at.uabit.edu.cn High positive HOF values, often in the range of 200 to 900 kJ/mol for nitro-tetrazole derivatives, are indicative of superior energetic potential compared to traditional explosives like TNT. at.uaresearchgate.net

Density (ρ) : Higher crystal density is directly correlated with improved detonation performance (velocity and pressure). researchgate.netat.ua The introduction of nitro groups and the formation of extensive hydrogen bonding or π-π stacking interactions in the crystal lattice can lead to increased density. rsc.org

The stability of energetic materials is also a critical consideration. While high energy content is desired, the compound must be stable enough to handle and store safely. Sensitivity to impact and friction are important safety parameters. Research into functionalizing the tetrazole ring aims to tune these sensitivity properties, sometimes by inserting specific groups to reduce the acidity and enhance stability. nih.gov

Theoretical Prediction of Energetic Properties

Computational methods are widely used to predict the energetic properties of novel compounds before their synthesis, saving time and resources. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to calculate key parameters like the heat of formation and crystal density. mdpi.comresearchgate.netresearchgate.net These calculated values are then used in thermodynamic codes (e.g., EXPLO5) or empirical formulas, like the Kamlet-Jacobs equations, to estimate detonation performance characteristics. rsc.orgrsc.org

Table 1: Predicted Energetic Properties of Selected Nitro-Substituted Tetrazole Derivatives

| Compound | Density (ρ) (g cm⁻³) | Heat of Formation (HOF) (kJ mol⁻¹) | Detonation Velocity (D) (m s⁻¹) | Detonation Pressure (P) (GPa) |

|---|---|---|---|---|

| 5-nitrotetrazol-2-ylacetonitrile | 1.747 | N/A | 8356 | 29.5 |

| 5-(5-nitrotetrazol-2-ylmethyl)tetrazole (anhydrous) | N/A | N/A | 8688 | 30.2 |

| Guanidinium 5-(5-nitrotetrazol-2-ylmethyl)tetrazolate | N/A | N/A | 8066 | 24.3 |

| Aminoguanidinium 5-(5-nitrotetrazol-2-ylmethyl)tetrazolate | 1.633 | N/A | 8202 | 25.0 |

| 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole | N/A | 228.07 | 9260 | 37.92 |

These theoretical predictions are crucial for screening potential candidates and guiding synthetic efforts toward new high-performance, insensitive energetic materials. rsc.org

Advanced Functional Materials Development

The unique electronic structure of nitrophenyl-substituted tetrazoles makes them interesting candidates for the development of advanced functional materials, particularly those with specific photophysical properties.

Photophysical Property Investigations (e.g., Absorption, Emission, Nonlinear Optics)

The combination of an electron-donating or π-system (the phenyl-tetrazole moiety) and a strong electron-accepting group (the nitro group) can create a "push-pull" molecular architecture. Such systems are known to exhibit interesting photophysical and nonlinear optical (NLO) properties.

Absorption and Emission: Studies on the related compound, 5-(4-nitrophenyl)-2-phenyl-2H-tetrazole, show absorption and emission characteristics that are influenced by the molecular structure and the solvent environment. The longest wavelength absorption band in these push-pull tetrazoles is associated with an intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part (the p-nitrophenyl group). nih.govrsc.org The emission properties, such as fluorescence intensity, can also be dependent on the solvent, although a direct correlation with solvent polarity is not always observed. nih.govrsc.org In some heterocyclic systems, the presence of nitro groups is known to quench fluorescence. nih.gov Research on other 5-phenyltetrazole derivatives has shown that those with electron-accepting groups can exhibit dual fluorescence, with the long-wave emission attributed to significant charge delocalization between the tetrazole and phenyl rings in the excited state. researchgate.net

Nonlinear Optics (NLO): Push-pull molecules are often investigated for their second- or third-order NLO properties, which are essential for applications in optical data storage, signal processing, and optical switching. nih.gov The NLO response is related to the molecule's hyperpolarizability (β), which can be measured experimentally using techniques like hyper-Rayleigh scattering. For 2,5-disubstituted tetrazoles with a p-nitrophenyl acceptor group, a strong correlation has been observed between the calculated hyperpolarizability and experimentally measured values. nih.govrsc.org The efficiency of the NLO response is highly dependent on the strength of the push-pull character within the molecule.

Table 2: Photophysical and NLO Properties of a Related Push-Pull Tetrazole

| Property | Compound: 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole |

|---|---|

| Absorption Max (λabs) in Dichloromethane | ~320 nm |

| Emission Max (λem) in Dichloromethane | ~380 nm |

| Associated Electronic Transition | Intramolecular Charge Transfer (ICT) |

| First Hyperpolarizability (βHRS) | Experimentally measured; indicates NLO activity |

While specific experimental data for the photophysical properties of this compound is limited in the available literature, the principles derived from its 4-nitro isomer and other push-pull systems suggest it is a promising candidate for further investigation in the field of advanced optical materials.

Structure-Property Relationship Studies in Functional Materials

The relationship between a molecule's chemical structure and its resulting physical or electronic properties is a cornerstone of materials science. For compounds like this compound, this relationship is primarily dictated by the interplay between the electron-withdrawing nitrophenyl group and the electron-rich tetrazole ring.

Studies on analogous 2,5-disubstituted tetrazoles have demonstrated their potential in functional materials, particularly in the domain of nonlinear optics (NLO). nih.gov These materials can alter the properties of light and are crucial for applications in telecommunications, optical data storage, and computing. nih.gov The functionality often arises from a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group via a π-conjugated linker. In derivatives of 5-(nitrophenyl)-2H-tetrazole, the nitrophenyl unit acts as a potent electron acceptor. nih.gov The tetrazole ring, while sometimes considered a conjugation disruptor, can function as a π-linker, facilitating intramolecular charge transfer (ICT) from a donor group to the acceptor group. nih.gov

Research on a series of push-pull tetrazoles based on the 5-(4-nitrophenyl)-2H-tetrazole core has shown that the nature of the substituent at the 2-position significantly influences the material's photophysical and NLO properties. nih.gov Modifying the donor group's strength directly tunes the ICT, which in turn affects absorption/emission wavelengths and the first hyperpolarizability (βHRS), a measure of NLO activity. nih.gov For instance, a derivative featuring a strong electron-donating 4-(N,N-diphenylamino)phenyl group exhibited a significant red shift in its absorption and emission bands and the highest NLO activity compared to compounds with weaker donors. nih.gov

| Compound | Substituent at 2-position (Donor Group) | Absorption Max (λabs, nm) in Dichloromethane | Emission Max (λem, nm) in Dichloromethane | First Hyperpolarizability (βHRS × 10-30 esu) |

|---|---|---|---|---|

| 1b | Phenyl | 319 | 372 | 105 ± 15 |

| 1c | 2-(dibenzo[b,d]furan-4-yl) | 326 | 383 | 140 ± 20 |

| 1d | 4-(N,N-diphenylamino)phenyl | 410 | 565 | 500 ± 75 |

Beyond electronic properties, the physical arrangement of molecules in the solid state is critical. X-ray diffraction studies of the related compound 5-(2-methyl-5-nitrophenyl)-1H-tetrazole reveal that the benzene and tetrazole rings are not coplanar; they are twisted with a dihedral angle of 45.7(2)°. nih.govresearchgate.net This non-planar structure is a key determinant of the crystal packing. The molecules are linked into chains by intermolecular N—H···N hydrogen bonds, and these chains are further stabilized by π–π interactions between adjacent tetrazole rings. nih.govresearchgate.net This demonstrates a direct structure-property link where the molecular geometry governs intermolecular forces, which in turn dictates the macroscopic structure and stability of the material.

Surface Science and Adsorption Studies (e.g., Corrosion Inhibition Mechanisms)

In the realm of surface science, tetrazole derivatives have been extensively studied for their ability to prevent the corrosion of metals, particularly in acidic environments. acs.orgemerald.comiaea.org The efficacy of these organic compounds as corrosion inhibitors stems from their ability to adsorb onto a metal surface and form a protective barrier, isolating the metal from the corrosive medium. imist.ma The molecular structure of this compound, containing multiple nitrogen atoms and aromatic π-systems, makes it a strong candidate for such applications.

The mechanism of inhibition is a surface phenomenon governed by adsorption. This process can occur through two primary modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the tetrazole ring can become protonated, leading to a cationic species that can interact with a negatively charged metal surface (potentials below the potential of zero charge).

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons of the tetrazole and phenyl rings can be donated to the vacant d-orbitals of the metal atoms. emerald.com Concurrently, the inhibitor can accept electrons from the metal surface to form a back-bond, further strengthening the adsorption. emerald.comemerald.com

Studies on various phenyltetrazole derivatives confirm they function as effective mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. emerald.comcumhuriyet.edu.tr Potentiodynamic polarization curves from these studies show that the presence of the inhibitor reduces the corrosion current density. emerald.comcumhuriyet.edu.tr The adsorption of the inhibitor molecules on the metal surface blocks the active sites where these reactions would otherwise occur. researchgate.net

The efficiency of inhibition is dependent on the inhibitor's concentration, as demonstrated by research on compounds like 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole and various substituted phenyltetrazoles. cumhuriyet.edu.trsemnan.ac.ir The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal surface. semnan.ac.ir

Theoretical investigations using Density Functional Theory (DFT) provide deeper insight into the inhibitor-surface interaction. emerald.comnih.gov Calculations of parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) help to rationalize the inhibition efficiency. emerald.comnih.gov A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a low ELUMO suggests a higher capacity to accept electrons from the metal, both of which facilitate strong chemisorption and effective inhibition. emerald.com

| Inhibitor Compound | Medium | Concentration | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|---|

| 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole | 1 M HCl | 300 ppm | 90% | semnan.ac.ir |

| 5-phenyl-1H-tetrazole (PT) | 5.0 M HCl | 5x10-3 M | 85.4% | cumhuriyet.edu.tr |

| 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) | 5.0 M HCl | 5x10-3 M | 91.9% | cumhuriyet.edu.tr |

| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) | 5.0 M HCl | 5x10-3 M | 93.1% | cumhuriyet.edu.tr |

| 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) | 1 M HCl | 10-4 M | 94.6% | acs.org |

Emerging Research Directions and Interdisciplinary Prospects

Integration of Artificial Intelligence and Machine Learning in Tetrazole Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules, including tetrazole derivatives. youtube.com Machine learning (ML) algorithms are becoming indispensable tools for accelerating research by predicting molecular properties, optimizing reaction conditions, and identifying novel therapeutic targets. youtube.comnih.gov

In the context of tetrazole research, AI and ML can be applied to:

Property Prediction: Predictive models can be trained on existing data to estimate the physicochemical and biological properties of novel tetrazole compounds, such as 5-(2-nitrophenyl)-2H-tetrazole derivatives. nih.gov This allows for the virtual screening of large compound libraries to identify candidates with desired characteristics, significantly reducing the time and cost of experimental work.

Synthesis Optimization: AI can analyze vast datasets of chemical reactions to predict the optimal conditions for synthesizing specific tetrazole derivatives. youtube.com This includes identifying the most effective catalysts, solvents, and temperature ranges, leading to higher yields and more sustainable processes. Reinforcement learning, for instance, can be used to optimize the properties of a molecule. nih.gov

Drug Discovery and Design: AI-based methods are increasingly used to identify new drug targets and design molecules with high binding affinity and selectivity. nih.gov Geometric deep learning, for example, can be used to generate new molecules with desirable properties by navigating a "latent space" that connects molecular structure to function. youtube.com For tetrazoles, which are known bioisosteres for carboxylic acids and cis-amide bonds, AI can help design novel peptidomimetics or other bioactive compounds. acs.org The integration of interpretable AI and experimental biology can create an active-learning loop, where computational predictions and experimental results inform and improve each other iteratively. openaccessgovernment.org

The primary challenge in applying AI to tetrazole research is the need for large, high-quality datasets. youtube.com The accuracy of ML models is highly dependent on the quality and quantity of the data used for training. youtube.com

Sustainable Synthesis and Catalysis Innovations

In line with the principles of green chemistry, a significant research effort is focused on developing sustainable and efficient methods for synthesizing tetrazoles. rsc.orgdntb.gov.ua This involves the use of environmentally benign solvents, recoverable catalysts, and energy-efficient reaction conditions. rsc.org

Nanocatalysis has emerged as a particularly promising approach for the green synthesis of 5-substituted-1H-tetrazoles. rsc.orgamerigoscientific.com These catalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily recovered and reused. rsc.org

Recent innovations in catalysis for tetrazole synthesis include:

Magnetic Nanoparticles: Various magnetic nanocatalysts, such as those based on iron oxide (Fe₃O₄), have been developed. rsc.orgrsc.org These catalysts can be easily separated from the reaction mixture using an external magnet, facilitating their reuse. Examples include copper or palladium complexes immobilized on magnetic nanoparticles. rsc.orgamerigoscientific.com

Carbon-Based Nanomaterials: Materials like carbon nanotubes and graphene oxide serve as excellent supports for catalysts due to their high stability and large surface area. amerigoscientific.com

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can be designed to have specific catalytic properties. Copper-based MOFs have shown promise in the synthesis of tetrazole derivatives. amerigoscientific.com

Solid Acid Catalysts: Heterogeneous solid acid catalysts like nano-silica melamine trisulfonic acid and nano-TiCl₄.SiO₂ have been effectively used, offering advantages such as simple work-up procedures and catalyst recyclability. amerigoscientific.comscielo.org.za

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Magnetic Fe₃O₄@MCM-41-SB-Cu | [3+2] Cycloaddition | Excellent recyclability, high yields | amerigoscientific.com |

| Co–Ni/Fe₃O₄@MMSHS | [3+2] Cycloaddition | High catalytic activity, short reaction times, excellent reusability | rsc.org |